molecular formula C17H17FN2O B2891610 N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 2309727-86-2

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2891610
CAS No.: 2309727-86-2
M. Wt: 284.334
InChI Key: UEDNFICKXBYSNM-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H17FN2O and its molecular weight is 284.334. The purity is usually 95%.
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Scientific Research Applications

Metabolic Stability and Drug Design

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide and its analogs have been investigated for their potential in improving metabolic stability in drug design. In one study, analogs of this compound were examined to reduce metabolic deacetylation, which is a common metabolic pathway that can limit the therapeutic efficacy of drugs. Imidazopyridazine, an analog, showed similar in vitro potency and in vivo efficacy to its parent compound while demonstrating reduced deacetylation, highlighting its potential for improved metabolic stability in therapeutic applications (Stec et al., 2011).

Ligand-Protein Interactions

Research has also delved into the interaction of similar acetamide analogs with proteins, which is crucial for understanding the pharmacological action of drugs. Spectroscopic and quantum mechanical studies alongside ligand-protein interactions were conducted on benzothiazolinone acetamide analogs. These studies provided insights into the molecular docking and binding interactions with Cyclooxygenase 1 (COX1), indicating the potential of these compounds in drug discovery for targeting specific protein interactions (Mary et al., 2020).

Herbicidal Activity

The chemical structure and activity relationship of this compound derivatives have been explored for potential herbicidal activities. Novel derivatives have been synthesized and evaluated in greenhouse conditions, revealing that certain compounds exhibited significant herbicidal activity against dicotyledonous weeds. This suggests the applicability of these compounds in agricultural practices as herbicides (Wu et al., 2011).

Analgesic Drug Design

In the realm of analgesic drug design, adamantyl analogues of paracetamol, which share a similar acetamide functional group, have demonstrated potent analgesic properties through the inhibition of the TRPA1 channel. This novel mechanism of action suggests that modifications to the acetamide structure can lead to the development of effective analgesic drugs with potentially new therapeutic targets (Fresno et al., 2014).

Green Chemistry in Drug Discovery

The design and synthesis of paracetamol analogs also emphasize the importance of green chemistry in drug discovery. A green approach has been utilized for the synthesis of acetamide derivatives as potential analgesic and antipyretic agents, demonstrating the commitment to environmentally friendly drug design practices (Reddy et al., 2014).

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-15-6-1-12(2-7-15)9-17(21)20-11-13-3-8-16(19-10-13)14-4-5-14/h1-3,6-8,10,14H,4-5,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDNFICKXBYSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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